![molecular formula C15H10Cl2F3NO3S B2947837 N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide CAS No. 339108-17-7](/img/structure/B2947837.png)
N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide, commonly known as DAS, is a chemical compound that has been widely used in scientific research for its unique properties. DAS is a potent inhibitor of a class of enzymes known as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. In recent years, DAS has been extensively studied for its potential applications in various fields, including cancer therapy, neurodegenerative diseases, and epigenetics.
Mechanism of Action
The mechanism of action of DAS involves the inhibition of N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide, which are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide, DAS promotes the acetylation of histones, leading to the activation of gene expression. This activation of gene expression can lead to the induction of cell death in cancer cells and the protection of neurons from damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DAS are complex and depend on the specific context in which it is used. In general, DAS has been shown to induce cell death in cancer cells, protect neurons from damage, and improve cognitive function. DAS has also been shown to have anti-inflammatory effects and to regulate immune function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DAS in lab experiments is its potent inhibitory effect on N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide, which makes it a valuable tool for studying gene expression and epigenetics. However, DAS can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, DAS has a relatively short half-life and can be rapidly metabolized, which can make it difficult to maintain consistent levels in cell cultures.
Future Directions
There are several potential future directions for research on DAS. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of DAS. Another area of interest is the use of DAS in combination with other drugs or therapies to enhance its effectiveness in cancer therapy and neurodegenerative diseases. Finally, there is a need for further research on the pharmacokinetics and toxicology of DAS to better understand its potential applications in clinical settings.
Synthesis Methods
The synthesis of DAS involves a multi-step process that requires specialized equipment and expertise. The most commonly used method involves the reaction of 2,4-dichlorophenylacetic acid with trifluoromethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
DAS has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is cancer therapy, where DAS has been shown to induce cell death in cancer cells by inhibiting N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide. DAS has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it has been shown to protect neurons from damage and improve cognitive function.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO3S/c16-10-4-5-13(12(17)7-10)21-14(22)8-25(23,24)11-3-1-2-9(6-11)15(18,19)20/h1-7H,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHITUDMILIVBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide |
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